5-bromo-6-nitro-1H-indole
Description
5-Bromo-6-nitro-1H-indole (CAS: 104447-74-7) is a brominated and nitrated indole derivative with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.02 g/mol . The nitro group at position 6 and bromine at position 5 confer distinct electronic and steric properties, making it a valuable intermediate for pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
5-bromo-6-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAIJGGCHQXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 6-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, including temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-6-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The indole ring can undergo oxidation to form indolenine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite in aqueous solution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include 5-amino-6-nitro-1H-indole and 5-thio-6-nitro-1H-indole.
Reduction: The major product is 5-bromo-6-amino-1H-indole.
Oxidation: Products include indolenine derivatives.
Scientific Research Applications
Chemistry: 5-bromo-6-nitro-1H-indole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated indoles on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-bromo-6-nitro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and nitro groups on the indole ring enhance its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways . For example, the compound may inhibit the activity of certain enzymes by forming covalent bonds with their active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 5-bromo-6-nitro-1H-indole and its analogues:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, reducing electron density on the indole ring and enhancing electrophilic reactivity. In contrast, the methoxy group (-OCH₃) in 5-bromo-6-methoxy-1H-indole is electron-donating, increasing ring electron density and directing substitution reactions to specific positions .
- Heterocyclic Core: Indazole derivatives (e.g., 5-bromo-4-methoxy-1H-indazole) replace the indole nitrogen at position 1 with a fused pyrazole ring, altering hydrogen-bonding capabilities and aromaticity .
Reactivity of Nitro vs. Methoxy Groups
- Nitro Group: Enhances susceptibility to nucleophilic aromatic substitution (NAS) at position 6, a site less reactive in methoxy-substituted analogues. Nitro groups also participate in reduction reactions (e.g., to amines) for further derivatization .
- Methoxy Group: Stabilizes intermediates in electrophilic substitutions (e.g., bromination), directing reactions to positions 4 or 7 .
Biological Activity
5-Bromo-6-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been implicated in various biochemical pathways, contributing to their roles as potential therapeutic agents. The biological activities associated with this compound include:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
- Anticholinesterase
These activities arise from the compound's ability to interact with multiple receptors and enzymes, leading to various physiological effects .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound inhibits key enzymes by binding to their active sites, disrupting metabolic processes in both cancerous and microbial cells.
- Receptor Binding : It interacts with specific receptors on cell surfaces, modulating signal transduction pathways that influence cell growth and survival.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate its potential to inhibit various cancer cell lines, including HeLa cells, with an IC50 value around 5 µM. The mechanism involves the generation of reactive oxygen species (ROS) and downregulation of the c-Myc oncogene, which is crucial for cancer cell proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.08 | Induction of ROS, c-Myc downregulation |
| Other Cancer Lines | Varies | Interaction with multiple cellular pathways |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been studied. It demonstrates effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's ability to inhibit enzyme activity in microbial cells contributes to its antimicrobial effects.
Table 2: Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study indicated that the compound inhibited cell proliferation in HeLa cells through ROS generation and oncogene modulation.
- Microbial Studies : Another investigation highlighted its effectiveness against E. coli and S. aureus, with MIC values indicating strong antimicrobial properties .
- Structure-Activity Relationship (SAR) : Research on related indole derivatives has provided insights into how structural modifications influence biological activity, paving the way for the design of more potent compounds .
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-6-nitro-1H-indole, and how are reaction conditions optimized for regioselectivity?
The synthesis typically involves sequential functionalization of the indole scaffold. Bromination at the 5-position is often achieved via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane, with iron(III) bromide as a catalyst to enhance selectivity . Subsequent nitration at the 6-position requires careful control of nitric acid concentration and temperature to avoid over-oxidation. Key parameters include:
- Catalyst choice : FeBr₃ for bromine activation .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity .
- Temperature : Room temperature minimizes side reactions .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | DCM, 0–25°C | 60–75% |
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 40–55% |
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.5 ppm) .
- LC/MS : Confirms molecular weight (theoretical m/z: 257.96 [M+H]⁺) and purity .
- X-ray crystallography : SHELXL or OLEX2 resolves crystal structures, critical for verifying regiochemistry .
Q. How can computational tools predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electronic effects of nitro and bromo groups. Key metrics include:
- HOMO-LUMO gaps : Predicts electrophilic/nucleophilic sites .
- Thermodynamic stability : Gibbs free energy of intermediates .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nitro group deactivates the indole ring, complicating Suzuki-Miyaura couplings. Strategies include:
- Pre-activation : Converting Br to a better leaving group (e.g., triflate) .
- Catalyst optimization : Pd(PPh₃)₄ with high ligand ratios enhances oxidative addition .
- Microwave-assisted synthesis : Accelerates reaction rates under controlled conditions .
Q. What methodologies resolve contradictions in reported biological activity data for nitro-substituted indoles?
- Dose-response assays : IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) .
- Meta-analysis : Compare datasets using tools like RevMan, accounting for variables (e.g., solvent, assay protocols) .
- Structural analogs : Test derivatives (e.g., 5-bromo-6-(trifluoromethyl)-1H-indole) to isolate nitro group effects .
Q. How can SHELXL and OLEX2 address challenges in refining crystal structures of halogenated indoles?
Q. What in silico and in vitro approaches assess the environmental toxicity of this compound?
Q. How do solvent and pH affect the stability of this compound during long-term storage?
Q. What strategies improve the scalability of this compound synthesis for preclinical studies?
- Flow chemistry : Continuous reactors enhance yield (e.g., 80% vs. batch 60%) .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
